N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: This step often involves the reaction of the benzothiophene derivative with diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.
Biological Studies: It can be used to study the interactions of benzothiophene derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The benzothiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-benzothiophenecarboxylic acid and its derivatives share a similar core structure.
Diphenylmethyl Compounds: N-(diphenylmethyl)amine and related compounds have similar functional groups.
Uniqueness
N-(diphenylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to the combination of the benzothiophene ring and the diphenylmethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-benzhydryl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(21-19-14-8-7-13-18(19)15-25-21)23-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,15,20H,7-8,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHDJSIGASJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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